2-(3,4,5-三甲氧基苯基)乙醛

描述

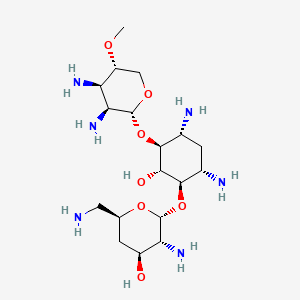

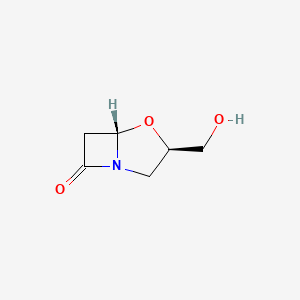

3,4,5-Trimethoxyphenylacetaldehyde, also known as 3,4,5-Trimethoxyphenylacetaldehyde, is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4,5-Trimethoxyphenylacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethoxyphenylacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学中的药效团

三甲氧基苯基 (TMP) 基团是该化合物的一部分,在许多具有不同生物活性的强效药物中充当药效团 . 该部分在各种研究中普遍存在于分子结构中,展示出显著的多重活性或特定靶向性 .

抗癌作用

含有 TMP 基团的化合物通过有效抑制微管蛋白、热休克蛋白 90 (Hsp90)、硫氧还蛋白还原酶 (TrxR)、组蛋白赖氨酸特异性脱甲基酶 1 (HLSD1)、活化素受体样激酶 2 (ALK2)、P-糖蛋白 (P-gp) 和血小板衍生生长因子受体 β 显示出显着的抗癌作用。

抗菌特性

一些带有 TMP 的化合物显示出有希望的抗真菌和抗菌特性,包括对幽门螺杆菌和结核分枝杆菌的活性 .

抗病毒活性

有报道称 TMP 基化合物具有抗病毒活性,对艾滋病病毒、丙型肝炎病毒和流感病毒等病毒具有潜在的抗病毒作用 .

抗寄生虫剂

含有 TMP 药效团的化合物也显示出对利什曼原虫、疟疾和锥虫具有显着的疗效,表明它们具有作为抗寄生虫剂的潜力 .

神经学应用

这些化合物与抗炎、抗阿尔茨海默病、抗抑郁和抗偏头痛特性有关,从而扩展了它们的治疗范围 .

新型衍生物的合成

通过 (E)-N-(丙-2-炔-1-基)-3-(3,4,5-三甲氧基苯基)丙烯酰胺与不同芳基叠氮化物的点击反应制备了一系列新型 3,4,5-三甲氧基肉桂酰胺连接的 1,2,3-三唑衍生物 . 这些合成的化合物对癌细胞系均显示出显着的活性 .

抗真菌活性

合成了一系列新型 5-(3,4,5-TMP)-2-磺酰基-1,3,4-噻二唑和 5-(3,4,5-TMP)-2-磺酰基-1,3,4-恶二唑衍生物,并评估了其抗真菌活性 .

作用机制

Mode of Action

It is known that this compound belongs to the class of organic compounds known as phenylacetaldehydes . These compounds typically interact with their targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Compounds containing the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Pharmacokinetics

It is known that this compound is soluble in organic solvents such as ether and alcohol, but insoluble in water .

Result of Action

Compounds containing the tmp group have shown promising anti-fungal and anti-bacterial properties, including activities against helicobacter pylori and mycobacterium tuberculosis .

Action Environment

The efficacy and stability of 2-(3,4,5-trimethoxyphenyl)acetaldehyde can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by factors such as pH, temperature, and the presence of other chemicals .

未来方向

Research on TMPA and related compounds is ongoing. For instance, mescaline, from which TMPA is a metabolite, is being studied for its therapeutic potential . The interest in these compounds is driven by their unique psychoactive properties and the fact that most intoxications appear to be mild and unlikely to produce life-threatening symptoms .

生化分析

Biochemical Properties

3,4,5-Trimethoxyphenylacetaldehyde plays a significant role in biochemical reactions, particularly in the oxidative metabolism of mescaline. It is a substrate for microsomal aldehyde oxygenase in the liver, where it undergoes oxidation to form 3,4,5-trimethoxyphenylacetic acid . This reaction is NADPH-dependent and is catalyzed by the P450 isozyme CYP2C29 in mouse hepatic microsomes . The interaction with CYP2C29 is crucial for the conversion of 3,4,5-Trimethoxyphenylacetaldehyde to its corresponding acid, highlighting its role in the detoxification and metabolic pathways of mescaline.

Cellular Effects

3,4,5-Trimethoxyphenylacetaldehyde exerts various effects on cellular processes. As an intermediate metabolite of mescaline, it influences cell signaling pathways and gene expression. Studies have shown that the compound can be oxidized by hepatic microsomes, leading to the formation of 3,4,5-trimethoxyphenylacetic acid . This metabolic conversion is essential for the detoxification of mescaline and may impact cellular metabolism by altering the levels of reactive oxygen species and other metabolites. Additionally, the compound’s interaction with microsomal enzymes suggests potential effects on liver function and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of 3,4,5-Trimethoxyphenylacetaldehyde involves its oxidation by microsomal aldehyde oxygenase, specifically the P450 isozyme CYP2C29 . This enzyme catalyzes the conversion of the aldehyde to 3,4,5-trimethoxyphenylacetic acid in an NADPH-dependent manner. The reaction incorporates molecular oxygen into the carboxylic acid metabolite, indicating an oxygenation process . The binding interactions between 3,4,5-Trimethoxyphenylacetaldehyde and CYP2C29 are critical for this catalytic activity, and inhibition studies have shown that compounds like SKF 525-A, metyrapone, and disulfiram can inhibit this reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5-Trimethoxyphenylacetaldehyde have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including the presence of microsomal enzymes and cofactors. Studies have shown that the oxidation of 3,4,5-Trimethoxyphenylacetaldehyde to 3,4,5-trimethoxyphenylacetic acid is a time-dependent process, with the reaction rate being influenced by the availability of NADPH and the activity of CYP2C29 . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to changes in cellular metabolism and enzyme activity.

Dosage Effects in Animal Models

The effects of 3,4,5-Trimethoxyphenylacetaldehyde vary with different dosages in animal models. In mice, pharmacological experiments have shown that the compound’s metabolites are less active or inactive compared to mescaline in terms of cataleptogenic effects and pentobarbital-induced sleep prolongation . High doses of 3,4,5-Trimethoxyphenylacetaldehyde may lead to toxic effects, including liver damage and alterations in metabolic pathways. Threshold effects have been observed, where low doses of the compound do not produce significant physiological changes, while higher doses result in noticeable biochemical and cellular effects.

Metabolic Pathways

3,4,5-Trimethoxyphenylacetaldehyde is involved in several metabolic pathways, primarily related to the metabolism of mescaline. The compound is oxidized by microsomal aldehyde oxygenase to form 3,4,5-trimethoxyphenylacetic acid . This reaction is catalyzed by the P450 isozyme CYP2C29 and requires NADPH as a cofactor . The metabolic pathway involves the incorporation of molecular oxygen into the carboxylic acid metabolite, highlighting the role of oxidative enzymes in the detoxification process. The interaction with CYP2C29 and other microsomal enzymes is crucial for the efficient metabolism of 3,4,5-Trimethoxyphenylacetaldehyde.

Transport and Distribution

The transport and distribution of 3,4,5-Trimethoxyphenylacetaldehyde within cells and tissues are influenced by its interactions with microsomal enzymes and binding proteins. The compound is primarily metabolized in the liver, where it is oxidized to 3,4,5-trimethoxyphenylacetic acid . This metabolic conversion facilitates its transport and distribution within the body, allowing for the efficient elimination of the compound and its metabolites. The presence of specific transporters and binding proteins may also play a role in the localization and accumulation of 3,4,5-Trimethoxyphenylacetaldehyde in various tissues.

Subcellular Localization

The subcellular localization of 3,4,5-Trimethoxyphenylacetaldehyde is primarily within the microsomal fraction of liver cells, where it interacts with aldehyde oxygenase and other oxidative enzymes . The compound’s localization to the microsomes is essential for its metabolic conversion to 3,4,5-trimethoxyphenylacetic acid. Targeting signals and post-translational modifications may direct 3,4,5-Trimethoxyphenylacetaldehyde to specific compartments within the cell, ensuring its efficient metabolism and detoxification. The subcellular distribution of the compound is crucial for its biochemical activity and overall cellular function.

属性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZYOCOHQGFKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201263 | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-31-0 | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 3,4,5-Trimethoxyphenylacetaldehyde in the liver?

A1: Research indicates that 3,4,5-Trimethoxyphenylacetaldehyde, a key metabolite of mescaline, undergoes oxidation in the liver. Mouse liver microsomes, in the presence of NADPH and a specific P450 enzyme (P450 MUT-2 or CYP2C29), convert 3,4,5-Trimethoxyphenylacetaldehyde to 3,4,5-trimethoxyphenylacetic acid []. This reaction incorporates molecular oxygen into the final carboxylic acid product, confirming its nature as an oxygenation process [].

Q2: Are there efficient synthetic routes to produce 3,4,5-Trimethoxyphenylacetaldehyde?

A2: Yes, researchers have developed a mild and effective method for synthesizing 2-alkoxy-2-(3,4,5-trimethoxyphenyl)acetaldehyde, a class of compounds to which 3,4,5-Trimethoxyphenylacetaldehyde belongs. This procedure involves the oxidative cleavage of alkene-3-ols using a specific reagent combination: OsO4/Et3N/KIO4/dibenzo-18-crown-6-ether in a benzene/water solvent system [].

Q3: Does 3,4,5-Trimethoxyphenylacetaldehyde exhibit similar pharmacological activity to its parent compound, mescaline?

A3: Studies in mice suggest that 3,4,5-Trimethoxyphenylacetaldehyde, along with other deaminated metabolites of mescaline, display significantly reduced or absent cataleptogenic effects and pentobarbital-induced sleep prolongation compared to mescaline itself []. This implies a potential difference in pharmacological activity between mescaline and its metabolites, including 3,4,5-Trimethoxyphenylacetaldehyde.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

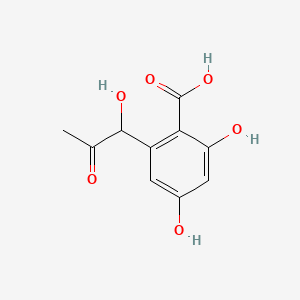

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)

![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)

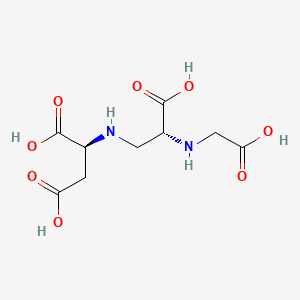

![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)